(Phenylcarbamoyl)spiropentane

Descripción

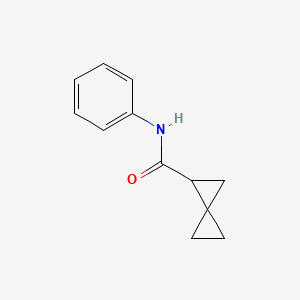

(Phenylcarbamoyl)spiropentane is a structurally unique compound featuring a spiropentane core (a bicyclic system with two fused cyclopropane rings) substituted with a phenylcarbamoyl group. Spiropentanes are highly strained carbocyclic systems, which confer distinctive reactivity and physicochemical properties.

Propiedades

IUPAC Name |

N-phenylspiro[2.2]pentane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11(10-8-12(10)6-7-12)13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOYLYMVRIDTGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing spiropentane involves the reaction of 1,3-dibromopropane with zinc metal to form cyclopropane, which is then further reacted to form spiropentane . The phenylcarbamoyl group can be introduced through a nucleophilic substitution reaction using phenyl isocyanate.

Industrial Production Methods: Industrial production of (Phenylcarbamoyl)spiropentane would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential.

Análisis De Reacciones Químicas

Types of Reactions: (Phenylcarbamoyl)spiropentane can undergo various chemical reactions, including:

Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the phenylcarbamoyl group to an amine.

Substitution: The spiropentane core can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Halogenated spiropentane derivatives.

Aplicaciones Científicas De Investigación

(Phenylcarbamoyl)spiropentane has several applications in scientific research:

Chemistry: It serves as a model compound for studying the reactivity of strained ring systems and spiro compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the synthesis of advanced materials and as a precursor for more complex organic molecules.

Mecanismo De Acción

The mechanism of action of (Phenylcarbamoyl)spiropentane involves its interaction with molecular targets through its phenylcarbamoyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The strained spiropentane core can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various pathways.

Comparación Con Compuestos Similares

Key Insights :

- Synthesis Efficiency : Chromium carbide-mediated methods (e.g., for 6a/6b) avoid isomerization but yield ≤24% , whereas Zn/EDTA approaches for methyl-substituted spiropentanes achieve 81% purity . For (Phenylcarbamoyl)spiropentane, steric bulk from the phenylcarbamoyl group may necessitate tailored catalysts (e.g., transition-metal systems).

- Byproduct Management : Traditional methods (e.g., pentethyl bromide dehalogenation) produce methylcyclobutane (0.6–4.2%) and olefins , whereas carbide transfer minimizes rearrangements .

Key Insights :

- Antimicrobial Potential: While SABA1’s sulfonamide group aids bacterial uptake , the phenylcarbamoyl group in this compound could similarly enhance target binding but may require optimization for solubility.

- Enzyme Inhibition : Spiropentane-based nucleoside analogs exhibit rigid conformations that mimic natural substrates, suggesting this compound might serve as a scaffold for enzyme inhibitors .

Physicochemical Properties

Table 3: Stability and Spectral Data

| Compound | Thermal Stability | NMR Shifts (13C, ppm) | Key Spectral Features | Reference |

|---|---|---|---|---|

| Spiropentane (6b-13C) | High (no isomerization) | 9.30 (quaternary carbon) | Distinct 13C enrichment at spiro-junction | [2] |

| Methyl-substituted spiropentane | Moderate | 19.51–21.22 (substituted carbons) | IR matches parent spiropentane after purification | [5] |

| SABA1 | N/A | N/A | Sulfonamide/ester functional groups in IR | [1] |

Key Insights :

- Strain and Stability: The spiropentane core’s strain may lower thermal stability compared to non-fused cyclopropanes. 13C NMR data (e.g., 9.30 ppm for 6b-13C) confirm structural integrity in carbide-derived systems .

- Purification Challenges : Unsaturated impurities (e.g., 2-methyl-1-butene) persist in spiropentane syntheses, requiring bromination or distillation for removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.